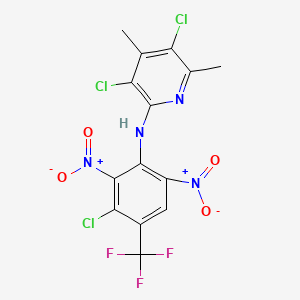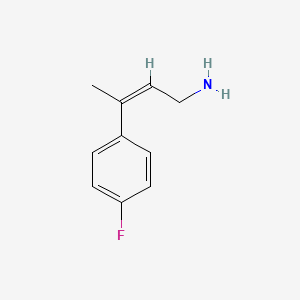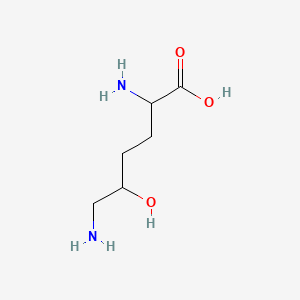
Triethyl(fluoro)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(fluoro)stannane is an organotin compound that contains a tin atom bonded to three ethyl groups and one fluorine atom. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial chemistry. The presence of the fluorine atom in this compound imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(fluoro)stannane can be synthesized through several methods. One common approach involves the reaction of triethylstannane with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the fluorine atom.
Another method involves the use of organotin hydrides, which are prepared by reducing the corresponding organotin chlorides with reducing agents like lithium aluminium hydride . This method is widely used due to its efficiency and the availability of the starting materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Triethyl(fluoro)stannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often involving the tin center.
Coupling Reactions: This compound is used in Stille coupling reactions, where it reacts with halides or pseudohalides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, pseudohalides, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, for example, the products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Triethyl(fluoro)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: This compound is explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industrial Chemistry: It is used in various industrial processes, including the production of specialty chemicals and catalysts.
Mechanism of Action
The mechanism of action of Triethyl(fluoro)stannane in chemical reactions involves the activation of the tin center, which facilitates the formation of new bonds. In Stille coupling reactions, for example, the tin atom forms a complex with the halide or pseudohalide, enabling the transfer of the organic group to the target molecule . The presence of the fluorine atom can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions and reductions.
Stannane: The simplest tin hydride, used as a reducing agent and in the synthesis of other organotin compounds.
Uniqueness
Triethyl(fluoro)stannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This makes it particularly useful in reactions where selective fluorination is desired. Compared to other organotin compounds, this compound offers a balance of reactivity and stability, making it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
358-44-1 |
|---|---|
Molecular Formula |
C6H15FSn |
Molecular Weight |
224.89 g/mol |
IUPAC Name |
triethyl(fluoro)stannane |
InChI |
InChI=1S/3C2H5.FH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
DFUIOHBANYCFQQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


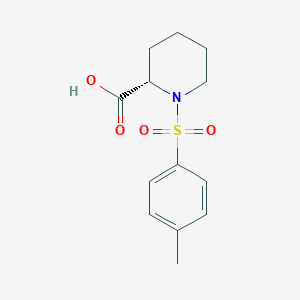
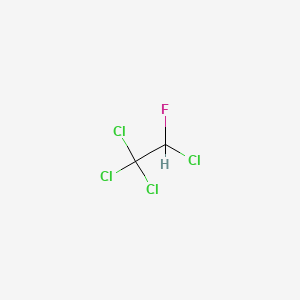
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
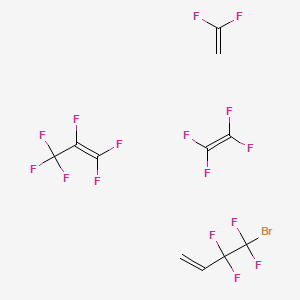
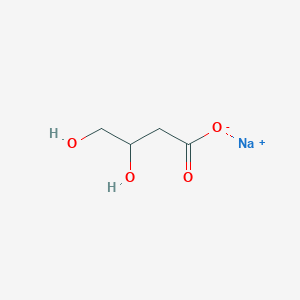
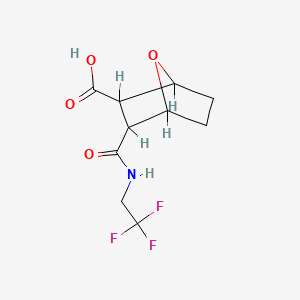

![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)
